Methyl benzothiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJAXBXCHWMNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500981 | |
| Record name | Methyl 1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-25-3 | |
| Record name | Benzothiophene-3-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Activities of Methyl Benzothiophene 3 Carboxylate and Its Derivatives
Anticancer and Antiproliferative Activities
Derivatives of benzothiophene (B83047) are recognized for their potential in developing new anticancer therapies. nih.gov Research has focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines and to elucidate the underlying mechanisms of action.
Inhibition of Cancer Cell Growth (e.g., U87MG glioblastoma, HCT-116, A549, Hela cells)
Derivatives built upon the benzothiophene framework have demonstrated significant growth-inhibitory effects against a panel of human cancer cell lines.
A notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which exhibited broad-spectrum anticancer activity. It was shown to inhibit the growth of human colon carcinoma (HCT-116), lung carcinoma (A549), glioblastoma (U87MG), and cervical cancer (HeLa) cells. The most pronounced effect was observed in U87MG cells, with a half-maximal inhibitory concentration (IC₅₀) of 7.2 μM. nih.gov
Similarly, a separate study on benzothieno[3,2-b]pyran derivatives identified compound 3e (2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile) as a potent cytotoxic agent across a wide array of 59 different cancer cell lines, with a mean GI₅₀ (concentration for 50% growth inhibition) of 0.11 μM. nih.gov
The table below summarizes the inhibitory activities of selected benzothiophene derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5-Hydroxybenzothiophene hydrazide 16b | U87MG (Glioblastoma) | 7.2 μM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | HCT-116 (Colon) | >10 μM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | A549 (Lung) | >10 μM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | HeLa (Cervical) | >10 μM | nih.gov |
| Benzothieno[3,2-b]pyran 3e | HCT-116 (Colon) | Potent Activity | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative 4 | MCF-7 (Breast) | 23.2 μM | nih.govnih.gov |
Mechanisms of Action in Anticancer Therapy
The anticancer effects of methyl benzothiophene-3-carboxylate derivatives are mediated through several key cellular mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and inhibition of processes crucial for metastasis, such as cell migration.
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Several benzothiophene derivatives have been shown to effectively trigger this process.
For instance, the 5-hydroxybenzothiophene hydrazide derivative 16b was found to induce apoptosis in U87MG glioblastoma cells. nih.gov Further studies with N-benzylated 5-hydroxybenzothiophene-2-carboxamides, such as compounds 12 and 17 , demonstrated that they could increase the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2 in T24 bladder cancer cells. mdpi.com
In a different study, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, known as compound 4 , was shown to induce apoptosis in MCF-7 breast cancer cells. nih.govnih.gov Treatment with this compound led to a significant increase in both early-stage apoptotic cells (a 2.3-fold increase) and late-stage apoptotic cells (a 6.6-fold increase) compared to untreated controls. nih.gov Another derivative, compound b19 from the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide series, also promoted apoptosis in MDA-MB-231 breast cancer cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Apoptotic Effect | Reference |
| 5-Hydroxybenzothiophene hydrazide 16b | U87MG | Induces apoptosis | nih.gov |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide 17 | T24 | Induces apoptosis, increases cleaved caspase-3/Bax | mdpi.com |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19 | MDA-MB-231 | Promotes apoptosis | nih.gov |
| Ethyl 2-amino... derivative 4 | MCF-7 | Induces early and late apoptosis | nih.gov |
| Benzothieno[3,2-b]pyran 3e | HCT-116 | Induces early and late apoptosis and necrosis | nih.gov |
Disrupting the cell cycle is a key strategy in cancer treatment, preventing cancer cells from dividing and proliferating. Certain benzothiophene derivatives have been found to arrest the cell cycle, often at the G2/M checkpoint.
The 5-hydroxybenzothiophene hydrazide derivative 16b was reported to cause G2/M cell cycle arrest in U87MG glioblastoma cells. nih.gov Similarly, the N-benzylated 5-hydroxybenzothiophene-2-carboxamide derivative 17 was also found to retain T24 bladder cancer cells in the G2/M phase. mdpi.com
Another potent compound, the benzothieno[3,2-b]pyran derivative 3e , induced a significant disruption in the cell cycle of HCT-116 colon cancer cells. This resulted in a time-dependent increase in the population of cells in the G2/M phase, halting their progression through the cell division cycle. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Phase of Arrest | Reference |
| 5-Hydroxybenzothiophene hydrazide 16b | U87MG | G2/M Phase | nih.gov |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide 17 | T24 | G2/M Phase | mdpi.com |
| Benzothieno[3,2-b]pyran 3e | HCT-116 | G2/M Phase | nih.gov |
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Benzothiophene derivatives have shown potential in inhibiting this critical process.
The 5-hydroxybenzothiophene hydrazide derivative 16b was effective in inhibiting the migration of U87MG glioblastoma cells. nih.gov In another line of research, compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, significantly inhibited the migration and invasion of highly metastatic MDA-MB-231 breast cancer cells. nih.gov This effect was linked to the inhibition of the RhoA/ROCK signaling pathway, which is crucial for cell motility. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Effect on Migration | Reference |
| 5-Hydroxybenzothiophene hydrazide 16b | U87MG | Inhibits migration | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19 | MDA-MB-231 | Inhibits migration and invasion | nih.gov |
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Benzothiophene derivatives have emerged as potent inhibitors of several cancer-relevant kinases.
A study on 5-hydroxybenzothiophene derivatives identified them as effective multi-target kinase inhibitors. nih.gov The hydrazide derivative 16b was particularly potent, displaying strong inhibitory activity against a range of kinases. nih.gov Other derivatives from the same study, specifically 5-hydroxybenzothiophene amides 4, 6, 7, and 10 , showed selective inhibition towards haspin kinase, which plays a key role in cell division. nih.gov
Furthermore, research into benzothiophene scaffolds has led to the development of narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic human diseases. nih.gov
The table below details the kinase inhibitory activity of selected benzothiophene derivatives.
| Compound/Derivative Class | Target Kinase | Inhibitory Potency (IC₅₀) | Reference |
| 5-Hydroxybenzothiophene hydrazide 16b | Clk4 | 11 nM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | DRAK1 | 87 nM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | Haspin | 125.7 nM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | Clk1 | 163 nM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | Dyrk1B | 284 nM | nih.gov |
| 5-Hydroxybenzothiophene hydrazide 16b | Dyrk1A | 353.3 nM | nih.gov |
| 5-Hydroxybenzothiophene amides 4, 6, 7, 10 | Haspin | Selective Inhibition | nih.gov |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide 17 | Dyrk1A | 495 nM | mdpi.com |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide 17 | Dyrk1B | 242 nM | mdpi.com |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamide 17 | Clk1 | 168 nM | mdpi.com |
Histone Deacetylase (HDAC) Inhibition
Derivatives of the benzo[b]thiophene core have been identified as a novel class of histone deacetylase (HDAC) inhibitors. nih.gov A targeted screening of small molecule hydroxamic acids led to the discovery of benzo[b]thienyl hydroxamic acids as potent inhibitors of HDACs. nih.gov
Research to characterize the structure-activity relationship (SAR) involved exploring various substitutions at the C5- and C6-positions of the benzo[b]thiophene nucleus. nih.gov The findings indicated that substituting the C6-position of the benzothiophene core with a linker containing a three-atom spacer resulted in optimal inhibition of HDAC1. nih.gov This substitution pattern also correlated with the highest anti-proliferative activity in murine erythroleukemia (SC-9) cells. nih.gov Related heterocyclic structures, such as benzothiazole (B30560) derivatives, have also been investigated as HDAC inhibitors, with some compounds showing high sensitivity towards HDAC6. nih.gov
Antimicrobial Activities
Benzothiophene derivatives exhibit a broad spectrum of antimicrobial activities, a property attributed to their versatile and drug-like core structure. ijpsjournal.comnih.gov
The antibacterial potential of benzothiophene derivatives has been demonstrated against a range of pathogens, including multidrug-resistant strains. nih.govnih.gov
One study focused on synthesizing benzo[b]thiophene acylhydrazones and testing them against Staphylococcus aureus. nih.gov This led to the identification of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which showed a minimal inhibitory concentration (MIC) of 4 µg/mL on three S. aureus strains, including clinically isolated methicillin-resistant (MRSA) and daptomycin-resistant strains. nih.gov
Another area of research involves 3-halobenzo[b]thiophenes. The introduction of a cyclohexanol (B46403) group to 3-chloro and 3-bromobenzo[b]thiophenes yielded compounds with a low MIC of 16 µg/mL against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. nih.gov A time-kill curve analysis for a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus confirmed fast bactericidal activity at its MIC. nih.gov
The table below summarizes the antibacterial activity of selected benzothiophene derivatives.
| Compound Class | Derivative Example | Target Bacteria | Activity (MIC) | Reference |
| Benzo[b]thiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (incl. MRSA) | 4 µg/mL | nih.gov |
| 3-Halobenzo[b]thiophenes | 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | B. cereus, S. aureus | 16 µg/mL | nih.gov |
| 3-Halobenzo[b]thiophenes | 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | B. cereus, S. aureus | 16 µg/mL | nih.gov |
| Quinolinium Derivatives | 3-methylbenzo[d]thiazol-methylquinolinium with 4-fluorophenyl group | MRSA, VRE, NDM-1 E. coli | Potent | nih.gov |
Benzothiophene derivatives are also recognized for their significant antifungal properties. ktu.eduresearchgate.net Sertaconazole, a commercial antifungal drug, features the benzo[b]thiophene core structure, highlighting its importance in this field. nih.gov
A series of novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety were designed and synthesized. researchgate.net Among these, compounds 2(3-F-Ph) and 7(4-Cl-Ph) demonstrated excellent antifungal activity against Rhizoctonia solani, with half-maximal effective concentration (EC₅₀) values of 0.94 and 0.99 mg/L, respectively, which is comparable to the commercial fungicide tebuconazole. researchgate.net
Furthermore, studies on 3-halobenzo[b]thiophenes revealed their efficacy against yeast. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes displayed a low MIC of 16 µg/mL against Candida albicans. nih.gov Other research has focused on optimizing 3-thiophene derivatives, leading to compounds with potent fungistatic and fungicidal activity against pathogenic and drug-resistant fungi. nih.gov
The table below presents the antifungal activity of specific benzothiophene derivatives.
| Compound Class | Derivative Example | Target Fungi | Activity (EC₅₀ / MIC) | Reference |
| α-methylene-γ-butyrolactone derivatives | 2(3-F-Ph) | Rhizoctonia solani | EC₅₀ = 0.94 mg/L | researchgate.net |
| α-methylene-γ-butyrolactone derivatives | 7(4-Cl-Ph) | Rhizoctonia solani | EC₅₀ = 0.99 mg/L | researchgate.net |
| 3-Halobenzo[b]thiophenes | 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | Candida albicans | MIC = 16 µg/mL | nih.gov |
| 3-Halobenzo[b]thiophenes | 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | Candida albicans | MIC = 16 µg/mL | nih.gov |
The benzothiophene scaffold is a key component in the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. benthamdirect.comresearchgate.net
Research has shown that benzo(c)thiophene-1,3-dione (B189187) exhibits promising activity against Mycobacterium tuberculosis H37RV, with a MIC of 4.0 µg/mL. nih.gov This compound also showed efficacy against four drug-resistant clinical isolates with MICs ranging from 8-14 µg/mL. nih.gov Notably, its interaction with the first-line anti-TB drug isoniazid (B1672263) was found to be synergistic, leading to a four-fold enhancement in activity. nih.gov In vivo studies in a tuberculosis mouse model confirmed that benzo(c)thiophene-1,3-dione could significantly suppress the bacterial load in the lungs. nih.gov
Other related structures, such as benzothiozinone (BTZ) derivatives, have also been investigated, leading to the discovery of compounds with improved metabolic stability and potent antimycobacterial activity. nih.gov
Benzothiophene derivatives have emerged as a promising class of compounds in the search for new antimalarial agents. benthamdirect.com Research has explored coupling the benzothiophene ring with other pharmacophores, such as aminoquinolines, to inhibit the growth of the Plasmodium falciparum parasite. nih.gov These hybrid molecules were found to be more active against the chloroquine-sensitive (CQS) D6 strain than against chloroquine-resistant (CQR) strains. nih.gov
Another study investigated a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which included derivatives with a nitrothiophene moiety. nih.gov A compound from this series, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, showed very high activity against the drug-sensitive 3D7 strain of P. falciparum with a 50% inhibitory concentration (IC₅₀) of 0.28 µM. nih.gov These compounds were also found to be active in an in vivo P. berghei mouse model. nih.gov
The table below shows the antimalarial activity of selected derivatives.
| Compound Class | Derivative Example | P. falciparum Strain | Activity (IC₅₀) | Reference |
| Aminoquinoline-Benzothiophene Hybrids | Various | D6 (CQS) | Active | nih.gov |
| Nitrothiophene Benzofuranones | (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (CQS) | 0.28 µM | nih.gov |
| 1,3,5-tris-substituted benzenes | Derivative 1m | 3D7 (CQS) | Potent | mdpi.comresearchgate.net |
| 1,3,5-tris-substituted benzenes | Derivative 1r | W2 (CQR) | High Selectivity Index | mdpi.comresearchgate.net |
Anti-inflammatory and Immunomodulatory Effects
The thiophene (B33073) core, including its benzo-fused variant, is considered a privileged structure for designing novel anti-inflammatory agents. nih.govmdpi.com Several derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. benthamdirect.comktu.edunih.gov The commercial anti-inflammatory drugs Tinoridine and Tiaprofenic acid are based on the thiophene structure. nih.govmdpi.com
The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com For instance, methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-induced monocytes. mdpi.com
Additionally, several dialkylaminoethyl benzo[b]thiophene-3-carboxylates and related carboxamides have been synthesized and tested for various pharmacological activities, including anticholinergic and antihistaminic effects, which can contribute to immunomodulation. nih.gov A number of these compounds showed significant activity in in vitro assays. nih.gov
Neurological and Central Nervous System Activities
Derivatives of this compound have been investigated for their potential to modulate neurological pathways and have shown promise in several areas of central nervous system research.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it initiates the production of amyloid-β peptides that accumulate in the brain. researchgate.net The inhibition of BACE-1 is therefore a primary therapeutic target for the development of disease-modifying treatments for Alzheimer's. researchgate.net While the broader class of benzothiophene derivatives has been explored for this purpose, specific research into this compound derivatives as BACE-1 inhibitors is still an emerging area.
Studies on related benzothiophene structures have shown that this heterocyclic system can serve as a scaffold for designing BACE-1 inhibitors. For instance, research on 4- and 5-substituted benzothiophenes has demonstrated that these compounds can exhibit inhibitory activity against BACE-1 in the micromolar range. researchgate.net In particular, the presence of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the benzene (B151609) ring of the benzothiophene scaffold was found to enhance BACE-1 inhibitory activity. researchgate.net Although these findings are promising, detailed inhibitory data and structure-activity relationships for derivatives of this compound are not yet extensively documented in publicly available literature.
The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Thiophene and its fused derivatives, such as benzothiophenes, have been identified as important pharmacophores in the design of anticonvulsant agents. The anticonvulsant activity of these compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic seizures and myoclonic seizures, respectively.
Research has shown that certain benzothiophene derivatives possess significant anticonvulsant properties. For example, in studies involving various substituted benzothiophenes, compounds have demonstrated protection in both the MES and 6 Hz seizure models. The 6 Hz test is considered a model for therapy-resistant partial seizures. The activity of these derivatives is often linked to their ability to interact with key targets in the central nervous system, such as voltage-gated sodium channels.
| Compound | Test Model | Activity |
|---|---|---|
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Maximal Electroshock (MES) | Reduced seizure duration by 2.4 times and seizure severity by 5.5 times. nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Maximal Electroshock (MES) | Protected 75% of tested animals at a dose of 100 mg/kg. frontiersin.org |
| 3-(3-methylthiophen-2-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione dihydrochloride | 6 Hz seizure model (32 mA) | Showed protection in 75% of tested animals. frontiersin.org |
Depression is a widespread and serious mood disorder, and there is a constant need for new therapeutic agents, particularly those with a more rapid onset of action. The serotonergic system, especially the serotonin (B10506) transporter (SERT) and various serotonin receptors like 5-HT7, are key targets for antidepressant drugs. Benzothiophene derivatives have emerged as a promising class of compounds in this area.
A series of novel benzo[b]thiophene derivatives have been synthesized and evaluated for their potential as antidepressants. researchgate.net In these studies, compounds were assessed for their affinity to the 5-HT7 receptor and SERT, followed by in vivo testing using the forced swimming test (FST), a standard behavioral model for predicting antidepressant efficacy. Certain derivatives have demonstrated significant antidepressant-like activity. For example, compound 9c from one study was effective in reducing immobility time in the FST after just a single administration, suggesting a rapid onset of action. researchgate.net Compounds 8j, 9c, and 9e all showed antidepressant activity comparable to the established antidepressant fluoxetine (B1211875) after chronic treatment. researchgate.net
| Compound | Target Affinity | In Vivo Effect (Forced Swimming Test) |
|---|---|---|
| Compound 8j | SERT (pKi = 7.3) researchgate.net | Significant reduction in immobility time after chronic treatment. researchgate.net |
| Compound 9c | 5-HT7 (pKi = 7.3) researchgate.net | Significant reduction in immobility time after both acute and chronic treatment. researchgate.net |
| Compound 9e | Dual affinity for SERT (pKi = 6.8) and 5-HT7 (pKi = 6.8) researchgate.net | Significant reduction in immobility time after chronic treatment. researchgate.net |
Local anesthetics are drugs that reversibly block nerve signal transmission in a specific area of the body. Research into new local anesthetic agents often focuses on improving potency and duration of action while minimizing systemic toxicity. Several dialkylaminoethyl esters and amides of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their local anesthetic properties. nih.gov
Other Pharmacological Activities
Beyond the central nervous system, derivatives of this compound have been explored for their potential in treating metabolic disorders.
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. One therapeutic strategy involves the use of agents that can improve insulin sensitivity. Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, and its activation can enhance insulin sensitivity. hilarispublisher.com
A number of substituted thiophene and benzothiophene derivatives have been investigated for their effects on PPARγ. hilarispublisher.com In one study, several derivatives were tested for their ability to transactivate PPARγ in vitro. hilarispublisher.com The most promising compounds were then evaluated for their antidiabetic effects in a diabetic mouse model. hilarispublisher.com For instance, compound 5, a benzothiophene derivative, was found to significantly decrease blood glucose levels, improve glucose tolerance, and lower serum insulin levels in diabetic mice. hilarispublisher.com Another avenue of research has identified benzothiophene carboxylate derivatives as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in the regulation of branched-chain amino acid (BCAA) metabolism. Elevated BCAAs are associated with insulin resistance, and BDK inhibitors have the potential to treat metabolic diseases. mdpi.com
| Compound | Mechanism of Action | In Vitro/In Vivo Activity |
|---|---|---|
| [1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone] (Compound 5) | PPARγ transactivation hilarispublisher.com | In vitro: 120.97% PPARγ transactivation. In vivo: Significantly decreased blood glucose levels to < 15.6 mmol/L in diabetic mice. hilarispublisher.com |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK inhibitor mdpi.com | IC50 = 3.19 μM for BDK inhibition. mdpi.com |
Antioxidant Properties
The antioxidant potential of benzothiophene derivatives has been a subject of interest in medicinal chemistry. The inherent electronic properties of the benzothiophene ring system, coupled with appropriate substitutions, can lead to compounds capable of mitigating oxidative stress. Research has shown that the antioxidant capacity of these derivatives can be strategically modulated by altering substituents on the benzothiophene core. acs.org
An improved synthetic strategy has been developed to generate a family of benzothiophene-based Selective Estrogen Receptor Modulators (SERMs) that exhibit a range of antioxidant activities. acs.org The antioxidant capacity of these compounds is attributed to the presence of a phenolic hydroxyl (OH) group. Interestingly, the redox activity of these SERMs can be fine-tuned by modifying a substituent at a position remote from this OH group. acs.orgresearchgate.net This allows for the separation of antioxidant effects from other biological activities, such as estrogen receptor binding.
In addition to SERM-related scaffolds, other benzothiophene derivatives have been investigated for their antioxidant potential. For instance, a series of benzo[b]thiophen-3-ols demonstrated a notable capacity for antioxidant and metal-chelating activities, which are considered beneficial ancillary properties for agents targeting neurodegenerative diseases. nih.gov The products of monoamine oxidase (MAO) enzymatic activity include hydrogen peroxide, a reactive oxygen species, and the ability of MAO inhibitors to also possess antioxidant properties is a significant advantage. nih.gov
Table 1: Antioxidant Activity of Selected Benzothiophene Derivatives
| Compound Class | Key Structural Feature | Observed Antioxidant Effect | Reference |
|---|---|---|---|
| Benzothiophene SERMs | Phenolic OH group | Modulation of redox activity by remote substituents | acs.orgresearchgate.net |
Anticholinergic Activity
Derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their effects on the cholinergic system. A study focusing on dialkylaminoethyl benzo[b]thiophene-3-carboxylates and related amides, carbamates, and ureas found that several of these compounds exhibited significant anticholinergic activity. nih.gov The research involved preparing a series of these derivatives and testing their pharmacological effects, indicating the potential of the benzothiophene-3-carboxylate scaffold as a basis for developing new anticholinergic agents. nih.gov
Antihistaminic Activity
The versatility of the benzothiophene-3-carboxylic acid scaffold extends to antihistaminic applications. Several dialkylaminoethyl benzo[b]thiophene-3-carboxylates and their analogs have demonstrated notable antihistaminic properties. nih.gov These compounds were synthesized and tested for their ability to counteract the effects of histamine. nih.gov
Further research into more complex heterocyclic systems incorporating the benzothiophene moiety has also yielded potent antihistamines. For example, a series of 3H-benzo elsevierpure.comuniroma1.itthieno[2,3-d] nih.govnih.govnih.govtriazin-4-one derivatives showed very good antihistaminic activity. nih.gov In vivo studies confirmed that these compounds provided significant protection against histamine-induced challenges. nih.gov The investigation into their mechanism suggested that the antagonism at the H1-receptor could be either competitive or non-competitive, depending on the specific substitutions on the molecule. nih.gov
Enzyme Inhibition (General)
The benzothiophene carboxylate structure is a key element in the design of various enzyme inhibitors targeting different families of enzymes.
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition Derivatives of benzothiophene carboxylate have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). elsevierpure.comnih.gov BDK is a negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). elsevierpure.comnih.gov The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was discovered through high-throughput screening and shown to be an effective BDK inhibitor with an IC₅₀ of 3.19 μM. elsevierpure.comnih.gov The binding of BT2 to BDK induces conformational changes that lead to the activation of the BCKDC enzyme complex. elsevierpure.comnih.gov This makes such inhibitors potentially useful for metabolic diseases characterized by elevated BCAA levels. elsevierpure.comnih.gov
Monoamine Oxidase (MAO) Inhibition The benzo[b]thiophene scaffold has also been successfully utilized to develop inhibitors of monoamine oxidases (MAOs), enzymes that are critical targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govuniroma1.it A series of benzo[b]thiophen-3-ol derivatives were synthesized and found to be potent and selective inhibitors of the MAO-B isoform. nih.gov Molecular docking studies have helped to elucidate the binding interactions within the enzyme's active site, guiding further structural modifications to enhance inhibitory activity. nih.gov
Cholinesterase Inhibition In the context of Alzheimer's disease, inhibiting cholinesterases (AChE and BChE) is a primary therapeutic strategy. Novel benzothiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors. mdpi.com Specifically, derivatives of 3-benzoyl-2-phenylbenzothiophene showed promising activity, with one compound, in particular, exhibiting BChE inhibition comparable to the standard drug galantamine. mdpi.com
Table 2: Enzyme Inhibition by Benzothiophene Derivatives
| Enzyme Target | Derivative Class | Example Compound | Key Finding | Reference |
|---|---|---|---|---|
| BDK | Benzothiophene-2-carboxylate | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Allosteric inhibitor, activates BCKDC complex | elsevierpure.comnih.gov |
| MAO-B | Benzo[b]thiophen-3-ol | Substituted 2-aroyl-benzo[b]thiophen-3-ols | Potent and selective inhibition | nih.gov |
Estrogen Receptor Modulation
Benzothiophene derivatives are famously represented by a class of drugs known as Selective Estrogen Receptor Modulators (SERMs). These compounds can exert either estrogenic or antiestrogenic effects in a tissue-specific manner. This dual activity has made them crucial in therapies for breast cancer and osteoporosis. researchgate.netnih.gov
Novel benzothiophene analogs have been designed as selective estrogen receptor covalent antagonists. nih.gov The rationale is to create agents that can overcome the resistance that often develops with existing endocrine therapies. One such derivative demonstrated potent anti-proliferative effects in breast cancer cell lines and was shown to downregulate the expression of estrogen receptor α protein and its target genes. nih.gov
The affinity of benzothiophene derivatives for the two main estrogen receptor subtypes, ERα and ERβ, can be modulated through chemical synthesis. acs.orgresearchgate.net Research has produced families of benzothiophene SERMs with a wide range of selectivity, from 1.2- to 67-fold for ERα over ERβ. acs.orgresearchgate.net
Furthermore, the biological activities of these SERMs are not always mediated by classical nuclear estrogen receptors. Some benzothiophene SERMs, including the clinically relevant raloxifene (B1678788) and its metabolite desmethylarzoxifene, can provide neuroprotection through a mechanism independent of ERα and ERβ. nih.gov This neuroprotective effect was found to be dependent on the G-protein coupled receptor GPR30, indicating a novel signaling pathway for this class of compounds. nih.gov
Table 3: Estrogen Receptor Modulation by Benzothiophene Derivatives
| Derivative Type | Mechanism | Therapeutic Target | Key Finding | Reference |
|---|---|---|---|---|
| Covalent Antagonists | Covalent bonding to ERα | Breast Cancer | Potent anti-proliferative effects and ERα downregulation | nih.gov |
| Selective Modulators | Differential ERα/ERβ affinity | Breast Cancer, Osteoporosis | Affinity and selectivity can be tuned by chemical modification | acs.orgresearchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on Biological Activity
The biological profile of methyl benzothiophene-3-carboxylate can be significantly modulated by the introduction of various substituents on the benzothiophene (B83047) core. The nature, position, and electronic properties of these functional groups are critical determinants of the resulting pharmacological activity. rsc.orgresearchgate.netnih.gov
The location of substituents on the benzothiophene nucleus plays a crucial role in determining the biological efficacy of the derivatives. For instance, in the context of antimicrobial activity, the presence of a chlorine atom at the C-3 position has been reported to enhance this property. researchgate.net
Structure-activity relationship studies have revealed that substitutions at various positions of the benzothiophene ring system can lead to a diverse range of biological responses, including antimicrobial, anti-inflammatory, and anticancer activities. rsc.orgnih.gov The strategic placement of functional groups can influence the molecule's interaction with biological targets, thereby affecting its therapeutic potential.
Research on certain benzothiophene derivatives has shown that substitutions at the C-5 position of the thiophene (B33073) ring can yield potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), an appealing target for cancer therapy. rsc.org Specifically, the addition of a methyl substituent at this position has led to the development of several effective Nampt inhibitors. rsc.org
In the pursuit of potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitors for the management of diabetes, it was discovered that benzothiophene derivatives with oxygen functional groups at the ortho position exhibit enhanced inhibitory activity. rsc.org This highlights the significance of positional isomerism in the design of targeted therapies.
The following table summarizes the observed effects of substituent positions on the biological activity of benzothiophene derivatives based on various studies.
| Position | Substituent/Functional Group | Observed Biological Activity/Effect |
| C-3 | Chlorine | Enhanced antimicrobial activity. researchgate.net |
| C-3 | Five-membered heterocyclic substituent (via a thioether linkage) | Superior efficacy against M. tuberculosis. rsc.org |
| C-5 | Methyl | Potent Nampt inhibitors (anticancer). rsc.org |
| Ortho position | Oxygen functional groups | Enhanced SGLT2 inhibitory activity (antidiabetic). rsc.org |
| C-4 and C-5 | Methoxy (B1213986) and hydroxyl on a benzene (B151609) nucleus | Improved BACE-1 activity (potential for Alzheimer's disease treatment). rsc.org |
The electronic nature of substituents on the benzothiophene scaffold significantly influences the biological activity of the resulting derivatives. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored to modulate the pharmacological properties of these compounds.
For example, in the synthesis of methyl 2-substituted-benzo[b]thiophene-3-carboxylates, it has been observed that the reaction proceeds efficiently with aryl groups bearing either an electron-releasing group, such as a methyl group, or an electron-withdrawing halogen atom, like bromine, at the para position. nih.gov This suggests that the electronic properties of the substituent can influence the synthetic accessibility of these derivatives.
In the context of antitubercular activity, SAR studies have indicated that the presence of either electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro) at the para position of a phenyl ring attached to the benzothiophene core does not significantly alter the anti-TB effect. rsc.org This implies that for this specific biological activity, the electronic effect of the substituent may be less critical than other factors like steric bulk or hydrophobicity.
Conversely, the strong electron-withdrawing nature of a trifluoromethyl group is known to enhance the electrophilic character at cationic sites in certain molecules, which can lead to unique chemical reactivity and potentially impact biological interactions. researchgate.net
The table below provides examples of the impact of electron-donating and electron-withdrawing groups on the properties of benzothiophene derivatives.
| Group Type | Example Substituent | Position | Observed Effect |
| Electron-Donating | Methyl (-CH₃) | para-position of a C-2 aryl group | High yield in synthesis; maintained anti-TB activity. rsc.orgnih.gov |
| Electron-Donating | Methoxy (-OCH₃) | para-position of a C-2 aryl group | Maintained anti-TB activity. rsc.org |
| Electron-Withdrawing | Bromine (-Br) | para-position of a C-2 aryl group | High yield in synthesis. nih.gov |
| Electron-Withdrawing | Chlorine (-Cl) | para-position of a C-2 aryl group | Maintained anti-TB activity. rsc.org |
| Electron-Withdrawing | Trifluoromethyl (-CF₃) | General | Enhances electrophilic character. researchgate.net |
The introduction of specific chemical moieties onto the this compound framework is a key strategy in drug design to fine-tune its physicochemical and pharmacological properties.
Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a lipophilic functional group that can significantly alter the electronic properties of aromatic rings. nih.gov Its strong electron-withdrawing nature can enhance the biological activity of parent compounds. researchgate.netnih.gov In some cases, the CF₃ group has been successfully used as a bioisosteric replacement for other groups, like the nitro group, leading to compounds with improved potency and metabolic stability. lboro.ac.uk
Aryl and Heteroaryl Groups: The incorporation of aryl and heteroaryl substituents, such as a 3-thienyl group, at the C-2 position of this compound has been shown to be well-tolerated in synthetic procedures, resulting in good yields of the corresponding products. nih.govacs.org These moieties can engage in various non-covalent interactions with biological targets, thereby influencing the compound's activity.
Alkenyl and Alkyl Groups: The introduction of alkenyl groups, like 1-cyclohexenyl, and simple alkyl groups, such as butyl, at the C-2 position has also been successfully achieved. nih.govacs.org These groups can modulate the lipophilicity and steric profile of the molecule, which are critical for its pharmacokinetic and pharmacodynamic properties.
Phenethyl and Tert-butyl Groups: More sterically demanding groups like phenethyl and tert-butyl have also been incorporated at the C-2 position, albeit sometimes with a slight reduction in yield. nih.govacs.org The presence of such bulky groups can have a profound impact on the molecule's ability to fit into the binding pocket of a biological target.
Chloro Substituents: Chlorinated derivatives of benzothiophene have garnered interest due to their potential as neurotoxin inhibitors and their antimicrobial properties. nih.gov The introduction of a chloro group can alter the electronic distribution within the molecule and enhance its lipophilicity, which may contribute to its biological activity. researchgate.net
The following table details the impact of introducing these specific moieties on the properties and synthesis of benzothiophene-3-carboxylate derivatives.
| Moiety | Position of Introduction | Observed Effect/Property |
| Trifluoromethyl (-CF₃) | Varies | Enhances lipophilicity and electronic effects; can improve potency and metabolic stability. nih.govlboro.ac.uk |
| Aryl (e.g., Phenyl) | C-2 | Generally well-tolerated in synthesis. nih.govacs.org |
| Heteroaryl (e.g., 3-Thienyl) | C-2 | Compatible with synthetic conditions, leading to good yields. nih.govacs.org |
| Alkenyl (e.g., 1-Cyclohexenyl) | C-2 | Successfully incorporated with good yields. nih.govacs.org |
| Alkyl (e.g., Butyl) | C-2 | High yields in synthesis. nih.govacs.org |
| Phenethyl | C-2 | Incorporated with good yields. nih.govacs.org |
| Tert-butyl | C-2 | Acceptable yields despite steric hindrance. nih.govacs.org |
| Chloro (-Cl) | C-3, C-6 | Associated with antimicrobial activity and potential neurotoxin inhibition. researchgate.netnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnc3rs.org.uk These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent molecules. nih.govnih.gov
The development of robust QSAR models relies on various statistical methods to correlate molecular descriptors with biological activity. Commonly employed techniques include:
Multiple Regression (MR): This method establishes a linear relationship between a dependent variable (biological activity) and multiple independent variables (molecular descriptors). researchgate.net
Principal Component Regression (PCR): PCR is used when there is multicollinearity among the descriptor variables. It first performs a principal component analysis (PCA) on the descriptors and then uses the principal components as independent variables in a regression analysis. researchgate.netnih.gov
Partial Least Squares (PLS) Regression: PLS is another method that is particularly useful when the number of descriptors is large and there is multicollinearity. It finds a set of latent variables that maximizes the covariance between the descriptors and the biological activity. researchgate.netresearchgate.net
These statistical methods are integral to building predictive QSAR models for various biological activities, including anticancer and antimicrobial effects of benzothiophene derivatives. researchgate.netresearchgate.net
The predictive power of a QSAR model depends on the appropriate selection of molecular descriptors that encode the relevant physicochemical properties of the molecules. These descriptors can be broadly categorized as:
Steric Descriptors: These describe the size and shape of the molecule and are crucial for understanding how a ligand fits into the binding site of a receptor.
Electrostatic Interactions: These descriptors quantify the electronic properties of the molecule, such as charge distribution and dipole moment, which are important for polar interactions with the target. researchgate.netnih.gov
Electro-topological Parameters: These descriptors combine electronic and topological information to characterize the molecule. researchgate.net
In QSAR studies of benzothiophene derivatives, various descriptors have been found to correlate with their biological activity. For instance, in the context of anticancer activity, parameters such as T_2_N_1, PolarSurfaceAreaIncluding P and S, T_2_S_7, T_C_C_4, T_C_N_4, SaaCHE-Index, T_N_S_4, and SaasCE-Index have been shown to be important. researchgate.net
For antimicrobial activity against multidrug-resistant Staphylococcus aureus, key descriptors identified through Principal Component Analysis include PEOE_VSA_FPOL and Q_VSA_FHYD. researchgate.net In the case of antimalarial activity, polar interactions, encompassing electrostatic and hydrogen-bonding properties, have been identified as the major molecular features influencing inhibitory activity and selectivity. nih.gov
The following table provides a summary of molecular descriptors and their correlation with the biological activity of benzothiophene derivatives.
| Descriptor Category | Specific Descriptor Examples | Correlated Biological Activity |
| Electro-topological | T_2_N_1, T_2_S_7, T_C_C_4, T_C_N_4, T_N_S_4 | Anticancer. researchgate.net |
| Steric/Topological | SaaCHE-Index, SaasCE-Index | Anticancer. researchgate.net |
| Electrostatic | PolarSurfaceAreaIncluding P and S | Anticancer. researchgate.net |
| VSA-based | PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Polar atoms) | Antimicrobial (S. aureus). researchgate.net |
| Hydrophobicity | Q_VSA_FHYD (Sum of VSA of atoms with a given range of hydrophobicity) | Antimicrobial (S. aureus). researchgate.net |
| Polar Interactions | Electrostatic and hydrogen-bonding properties | Antimalarial (P. falciparum). nih.gov |
Molecular Docking and Computational Chemistry Studies
Computational chemistry and molecular modeling are indispensable tools in the rational design and optimization of therapeutic agents based on the this compound scaffold. These in silico methods provide profound insights into the structural and electronic properties of molecules, allowing for the prediction of their interactions with biological targets. Techniques such as molecular docking, Quantum Mechanics (QM), and molecular dynamics (MD) simulations are employed to elucidate structure-activity relationships (SAR), predict binding affinities, and guide the synthesis of more potent and selective derivatives. nih.govresearchgate.net
Molecular docking simulations are instrumental in predicting how benzothiophene-based ligands orient themselves within the binding site of a target protein and identifying the key interactions that stabilize the ligand-protein complex. These studies are crucial for understanding the mechanism of action and for designing derivatives with improved affinity.
For instance, docking studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA protein have revealed specific binding modes. One derivative, compound b19 , was shown to form hydrogen bonds with the CYS-107 and PHE-106 residues within a newly identified pocket of the RhoA protein. researchgate.net The benzothiophene core of this compound was observed to flip approximately 180° compared to a reference inhibitor, allowing its 1-methyl-1H-pyrazole group to extend into a groove formed by TRP-58, ASP-59, THR-60, and GLN-63. researchgate.net This detailed understanding of binding orientation and specific amino acid contacts is vital for designing next-generation inhibitors.
Similarly, docking analyses of other benzothiophene derivatives have been performed with various enzymes to explore their therapeutic potential, including anti-inflammatory and anti-viral effects. nih.gov In studies targeting STAT3, a key protein in cancer cell proliferation, derivatives of benzo[b]thiophene 1,1-dioxide were shown to occupy the SH2 domain, a critical region for STAT3 activity, in a favorable conformation. researchgate.net The ability to visualize these interactions at an atomic level allows for the strategic modification of the ligand to enhance binding. nih.govresearchgate.net
| Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19 ) | RhoA | CYS-107, PHE-106 | Hydrogen Bond |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19 ) | RhoA | TRP-58, ASP-59, THR-60, GLN-63 | Groove Extension |
| Benzo[b]thiophene 1,1-dioxide derivative (8b ) | STAT3 | SH2 Domain | Pocket Occupancy |
This table summarizes key ligand-protein interactions for benzothiophene derivatives as identified through molecular docking studies. researchgate.netresearchgate.net
Beyond identifying binding modes, computational studies are used to quantitatively predict the efficacy and selectivity of new compounds. Docking scores, which estimate the binding free energy of a ligand to a receptor, are frequently used to rank potential drug candidates before their synthesis. nih.gov For a series of thiophene sulfonamide derivatives docked against the Enoyl acyl carrier protein reductase (InhA), compounds demonstrated notable docking scores ranging from -6 to -12 kcal/mol, with the most promising candidates exhibiting scores greater than -11 kcal/mol. nih.gov Such scores help prioritize compounds for further experimental testing.
The structure-activity relationship for a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives showed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazole at the C-5 position enhanced anti-proliferative activity against breast cancer cell lines. researchgate.net This experimental finding was supported by docking analyses, which suggested that these modifications improve interactions within the target binding site. researchgate.net
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often coupled with docking to assess the drug-likeness of designed molecules. nih.govmdpi.com By evaluating properties based on frameworks like Lipinski's Rule of Five, researchers can filter out compounds with poor pharmacokinetic profiles early in the discovery process, thereby increasing the efficiency of drug development. nih.govsci-hub.se
| Compound Series | Target Protein | Predicted Docking Score Range (kcal/mol) | Note |
| Thiophene sulfonamides (7a-7s) | InhA (2NSD) | -6 to -12 | Compounds 7e, 7i, and 7f had scores > -11 kcal/mol. nih.gov |
| Benzo[b]thiophene-chalcones (5a-5i) | Acetylcholinesterase (AChE) | N/A | Compound 5f was the best AChE inhibitor (IC50 = 62.10 μM). mdpi.com |
| Benzo[b]thiophene-chalcones (5a-5i) | Butyrylcholinesterase (BChE) | N/A | Compound 5h was the best BChE inhibitor (IC50 = 24.35 μM). mdpi.com |
This table highlights the use of computational predictions and experimental results to evaluate the efficacy of thiophene and benzothiophene derivatives.
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. researchgate.netorientjchem.org The MEP map displays regions of varying electrostatic potential on the electron density surface, where red indicates electron-rich areas (negative potential) prone to electrophilic attack, and blue indicates electron-poor areas (positive potential) susceptible to nucleophilic attack. researchgate.netorientjchem.org
For thiophene-based compounds, MEP analysis helps identify the most reactive sites. In a study of methyl-3-aminothiophene-2-carboxylate, the MEP map revealed that the amino and carboxyl groups are key sites for intermolecular interactions. mdpi.com The oxygen atom of the carboxyl group typically represents a region of high negative potential (red), making it a primary site for hydrogen bonding. researchgate.netmdpi.com Conversely, the hydrogen atoms of an amino group show a high positive potential (blue), identifying them as hydrogen bond donors. researchgate.net This information is invaluable for predicting how a molecule will interact with biological receptors or other molecules. orientjchem.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability, chemical reactivity, and electron-conducting properties. sci-hub.sebohrium.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net This facilitates intramolecular charge transfer (ICT), a property that can be important for biological activity and nonlinear optical properties. bohrium.com In computational studies of benzothiophene-based charge transfer complexes, the decrement of the HOMO-LUMO energy gap was found to explain the ease with which charge transfer interactions occur. bohrium.comresearchgate.net FMO analysis can connect the electronic structure of a molecule directly to its reactivity, providing a theoretical basis for understanding reaction mechanisms and designing molecules with desired electronic properties. pku.edu.cn
| System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| Benzothiophene-based CT Complex (HBT-PA) | - | - | 2.557 |
| Thiazolo[3,2-a]pyrimidine-6-carboxylate (EBPC) | - | - | 14.375 |
This table presents representative HOMO-LUMO energy gaps for related heterocyclic systems, illustrating the application of FMO analysis. sci-hub.sebohrium.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of bonding, lone pairs, and intermolecular and intramolecular interactions. It examines charge delocalization and hyperconjugative interactions by quantifying the stabilization energy associated with the transfer of electron density from a filled (donor) orbital to a vacant (acceptor) anti-bonding orbital. bohrium.comresearchgate.net
In studies of benzothiophene-based complexes, NBO analysis has confirmed that hydrogen bonding and charge transfer interactions are responsible for the high stability of the molecules. bohrium.comresearchgate.net The analysis identifies significant intramolecular charge transfer (ICT) events, such as the interaction between a lone pair orbital of an oxygen or chlorine atom and an adjacent π* anti-bonding orbital. acadpubl.eu The stabilization energy (E2) associated with these donor-acceptor interactions can be calculated, with higher values indicating stronger interactions and greater molecular stability. acadpubl.eu This method provides quantitative insight into the electronic effects that govern molecular structure and reactivity.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Compound Context |
| n(LP)Cl35 | π*(C27-C31) | 954.54 | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
This table shows an example of a significant intramolecular charge transfer interaction and its stabilization energy as calculated by NBO analysis for a related heterocyclic compound. acadpubl.eu
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions (NCIs) within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding.
The RDG method generates three-dimensional plots where different types of interactions are color-coded. Typically, strong attractive interactions like hydrogen bonds appear as blue or green discs, weak van der Waals interactions are shown in green or light brown, and repulsive steric clashes are indicated in red. mdpi.com In a study on the crystal structure of methyl-3-aminothiophene-2-carboxylate, RDG analysis was used to verify the presence of N–H⋯O and N–H⋯N hydrogen bonds, as well as weaker C–H⋯S interactions, which are crucial for the stability of the crystal packing. mdpi.com The analysis also revealed steric hindrance effects, providing a comprehensive map of the forces that define the molecule's structure. mdpi.com
Advanced Applications and Future Research Directions
Drug Repurposing and Rational Drug Design
The benzothiophene (B83047) moiety is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in numerous biologically active compounds. nih.gov Its structural similarities to existing active compounds make it a prime candidate for designing new and potent lead molecules in drug discovery. nih.gov Researchers leverage this scaffold to develop treatments for a multitude of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders. nih.govresearchgate.net
The inherent bioactivity of the benzothiophene core has spurred extensive research into its derivatives as lead molecules for therapeutic applications. The structure-activity relationships (SAR) of these derivatives are of great interest to medicinal chemists, leading to the discovery of several promising candidates against numerous diseases. nih.gov
One significant area of research is in oncology. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govresearchgate.net Studies have shown that specific modifications, such as the introduction of a carboxamide at the C-3 position, can enhance the anti-proliferative activity of these compounds against breast cancer cell lines like MDA-MB-231. researchgate.net One such derivative, compound b19, was found to significantly inhibit the proliferation, migration, and invasion of these cancer cells. nih.govresearchgate.net
Beyond cancer, benzothiophene derivatives have been developed and tested for a range of pharmacological activities. Synthetic derivatives including dialkylaminoethyl benzo[b]thiophene-3-carboxylates and N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides have demonstrated significant local anesthetic, anticholinergic, and antihistaminic properties. nih.gov The versatility of the benzothiophene scaffold allows it to serve as a foundational structure for creating diverse libraries of compounds for screening against various biological targets. nih.gov
Research Findings on Benzothiophene Derivatives in Drug Design
| Derivative Class | Therapeutic Area / Target | Key Research Finding | Reference |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Anticancer (RhoA/ROCK pathway) | Compound b19 significantly inhibited proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govresearchgate.net | nih.gov, researchgate.net |
| Dialkylaminoethyl benzo[b]thiophene-3-carboxylates | Local Anesthetic | Several compounds showed significant local anesthetic activity. nih.gov | nih.gov |
| N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides | Anticholinergic / Antihistaminic | Demonstrated notable anticholinergic and antihistaminic activities in pharmacological tests. nih.gov | nih.gov |
| Thiophene (B33073) Carboxamides | Anticancer | Derivative MB-D2 showed high selectivity and cytotoxic effects against A375 cancer cells by activating caspases and promoting mitochondrial depolarization. mdpi.com | mdpi.com |
A primary goal in rational drug design is to enhance the therapeutic efficacy of a lead molecule while minimizing its adverse effects. For benzothiophene-based compounds, this is often achieved through targeted chemical modifications guided by structure-activity relationship (SAR) studies. nih.gov
One key strategy involves altering functional groups to improve binding affinity and selectivity for the target receptor or enzyme. For example, in the development of anticancer agents targeting the RhoA/ROCK pathway, it was discovered that having a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position enhanced anti-proliferative activity. researchgate.net This kind of specific substitution allows for the fine-tuning of a molecule's potency.
Improving the safety profile involves designing derivatives with high selectivity for pathological cells over healthy ones. Research on thiophene carboxamide derivatives revealed that the compound MB-D2 was highly selective against A375 melanoma cancer cells, inducing cell death through apoptosis, while showing significantly less cytotoxicity towards normal HaCaT cells. mdpi.com Another approach to enhancing safety and efficacy is through novel formulations. While not the exact compound, a new formulation of a related benzothiazine carboxamide, QP001, was designed for improved water solubility and a rapid onset of action for postoperative pain, demonstrating significant analgesic effects and a favorable safety profile. nih.gov Such formulation strategies could be applied to improve the delivery and performance of methyl benzothiophene-3-carboxylate derivatives.
Material Science Applications
The unique electronic and structural properties of the benzothiophene core make it a valuable building block in material science, particularly for the development of organic electronics and functional polymers.
Benzothiophene derivatives are at the forefront of research into high-performance organic semiconductors. The rigid, planar nature of the sigmaaldrich.combenzothieno[3,2-b] sigmaaldrich.combenzothiophene (BTBT) structure, which is closely related to benzothiophene, facilitates strong intermolecular orbital overlap in the solid state. nih.gov This is crucial for efficient charge transport. Thienoacenes like BTBT have been shown to be superior organic semiconductors, leading to the fabrication of organic field-effect transistors (OFETs) with very high charge carrier mobilities. nih.gov
For example, derivatives such as 2,7-diphenyl BTBT (DPh-BTBT) have been used to create vapor-deposited OFETs with hole mobilities as high as 2.0 cm² V⁻¹ s⁻¹. nih.gov Furthermore, highly soluble dialkyl-BTBTs allow for solution-processed OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov Even higher performance has been achieved with π-extended systems like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), which yields OFETs with mobilities greater than 3.0 cm² V⁻¹ s⁻¹ and excellent stability under ambient conditions. nih.gov
Properties of Benzothiophene-Based Materials
| Material | Application | Key Performance Metric | Reference |
|---|---|---|---|
| 2,7-diphenyl BTBT (DPh-BTBT) | Organic Field-Effect Transistor (OFET) | Hole mobility up to 2.0 cm² V⁻¹ s⁻¹ (vapor-deposited). nih.gov | nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Organic Field-Effect Transistor (OFET) | Hole mobility > 1.0 cm² V⁻¹ s⁻¹ (solution-processed). nih.gov | nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Organic Field-Effect Transistor (OFET) | Hole mobility > 3.0 cm² V⁻¹ s⁻¹ with high ambient stability. nih.gov | nih.gov |
| Thiophene-containing Copolyesters | High-Performance Polymer | High tensile strength (46.4–70.5 MPa) and toughness (>600%). mdpi.com | mdpi.com |
| Benzothiophene-functionalized Photochromes | Photochromic Material (Dye) | Contributes to tunable photochromic properties and expanded color palettes. acs.org | acs.org |
The incorporation of thiophene and benzothiophene units into polymer backbones can yield materials with enhanced thermal and mechanical properties. The rigidity of the benzothiophene ring contributes to the thermal stability of the resulting polymers. mdpi.com Bio-based copolyesters containing thiophene dicarboxylate have been synthesized via melt polymerization, resulting in materials with high molecular weights and impressive thermomechanical properties. mdpi.com
These copolyesters exhibit high tensile strengths ranging from 46.4 to 70.5 MPa and a toughness exceeding 600%, making them comparable or superior to some petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com The high thermal stability, attributed to the rigid thiophene units, makes these polymers suitable for applications requiring robust materials, such as advanced coatings and specialty packaging films. mdpi.com
The benzothiophene moiety serves as a functional component in the design of advanced photochromic dyes. These molecules can reversibly change their color and structure upon exposure to light. acs.org When used as a "switch arm" attached to a photochromic core, the benzothiophene group influences the electronic and optical properties of the dye. acs.org The π-conjugation of the benzothiophene unit helps to fine-tune the molecule's absorption spectrum and switching kinetics. This allows for the rational design of photochromes with improved fatigue resistance and access to a wider color palette, making them suitable for applications in smart windows, optical data storage, and molecular switches. acs.org
Agrochemical Applications
While the primary focus of research on benzothiophene derivatives has been in pharmaceuticals, the inherent biological activity of this heterocyclic system has prompted investigations into its potential within the agrochemical sector. Heterocyclic compounds containing sulfur are known to have applications as agrochemicals, and the benzothiophene core is no exception. researchgate.net
Pesticides
The development of novel pesticides is critical for crop protection, and researchers are exploring new molecular targets to combat resistance and improve safety profiles. One such target is chitinase (B1577495), an enzyme crucial for the integrity of the insect exoskeleton. researchgate.net Inhibition of this enzyme represents a promising strategy for pest control. researchgate.net Research into derivatives of a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold has identified potential lead compounds that act as inhibitors of chitinase from the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest. researchgate.net This highlights the potential of the benzo[b]thiophene-3-carboxylate core structure in designing new, effective, and potentially greener pesticides. researchgate.net Furthermore, related thiophene-containing compounds, such as N-thienylcarboxamides, have demonstrated potent fungicidal activity, indicating the broader utility of the thiophene moiety in controlling plant pathogens. jst.go.jp
Herbicides
The search for new herbicides with novel modes of action is a continuous effort in agricultural science. While direct studies on the herbicidal activity of this compound are not prominent, research on structurally related sulfur-containing heterocycles is encouraging. For instance, derivatives of benzothiazole (B30560) and 2,1-benzothiazine have been synthesized and shown to possess significant herbicidal properties. nih.govsci-hub.se Some of these compounds act by inhibiting D1 protease, an enzyme that has been identified as an ideal target for herbicides. nih.gov The structural similarity between these active compounds and the benzothiophene core suggests that the latter could serve as a valuable scaffold for developing new herbicidal agents.
Emerging Research Areas
The versatility of the benzothiophene structure continues to inspire new avenues of scientific inquiry, from identifying new therapeutic uses to employing state-of-the-art technology to accelerate discovery.
Exploration of New Pharmacological Targets
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Researchers are actively synthesizing and evaluating derivatives of the benzothiophene-3-carboxylate core against a range of new and important pharmacological targets.
Recent studies have explored these derivatives for numerous applications:
Anticancer Activity: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as anticancer agents that target the RhoA/ROCK signaling pathway, which is involved in tumor growth and metastasis. nih.gov Other derivatives of benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of STAT3, a protein that is abnormally activated in many cancers and plays a key role in cell proliferation and survival. researchgate.net
Neurodegenerative Diseases: Derivatives of benzo[b]thiophen-3-ol have been shown to be selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov This enzyme is a key target in the treatment of Parkinson's disease. nih.gov
Cholinesterase Inhibition: In the context of Alzheimer's disease, benzothiophene-chalcone hybrids have been investigated as inhibitors of cholinesterases (AChE and BChE), enzymes involved in the breakdown of neurotransmitters. mdpi.com
Other Activities: Various derivatives of benzo[b]thiophene-3-carboxylic acid have demonstrated significant local anesthetic, anticholinergic, and antihistaminic properties in pharmacological testing. nih.gov
This broad range of activities underscores the potential of the benzothiophene-3-carboxylate scaffold to yield novel therapeutics for a multitude of diseases. nih.goveurekaselect.com
Development of Diagnostic Agents and Pathologic Probes
Beyond therapeutic applications, there is growing interest in using the benzothiophene scaffold to create molecules for diagnostic purposes. nih.gov The unique photophysical properties that can be engineered into this structure make it a candidate for developing molecular probes for bioimaging and pathological investigation. nih.govacs.org For example, a 2-methylbenzo[b]thiophene (B72938) unit has been incorporated into a larger molecular platform to create a photochromic molecule—a compound that changes color upon exposure to light. acs.org Such switchable molecules have potential applications as probes that can be controlled externally, offering sophisticated ways to study biological processes. The hope is that further research will lead to the rational design of more effective benzothiophene-based diagnostic agents and pathologic probes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The process of discovering and developing new drugs is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These technologies are being applied to the benzothiophene scaffold to accelerate the design and optimization of new drug candidates. nih.govnih.govresearchgate.netimist.matandfonline.com
A primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies use machine learning algorithms to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.netimist.ma For benzothiophene derivatives, QSAR models have been successfully used to:
Predict inhibitory activity against Plasmodium falciparum N-myristoyltransferase, a target for new anti-malarial drugs. nih.gov
Forecast the potency of inhibitors for the dopamine (B1211576) D2 receptor, relevant for antipsychotic medications. nih.gov
Identify key structural features for anticancer activity via inhibition of histone deacetylase (HDAC) or by acting as selective estrogen receptor downregulators (SERDs). researchgate.nettandfonline.com
Model antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus. imist.ma
| Therapeutic Target | Disease Area | QSAR Application | Reference |
|---|---|---|---|
| Plasmodium falciparum N-myristoyltransferase (PfNMT) | Malaria | Predict inhibitory activity and selectivity. | nih.gov |
| Dopamine D2 Receptor | Neuropsychiatric Disorders | Predict potency of receptor inhibitors. | nih.gov |
| Histone Deacetylase (HDAC) | Cancer | Identify descriptors responsible for anticancer activity. | researchgate.net |
| Staphylococcus aureus | Bacterial Infections | Model activity against multidrug-resistant strains. | imist.ma |
| Estrogen Receptor Alpha (ERα) | Breast Cancer | Explore structure-activity relationships for antagonist and degradation activities. | tandfonline.com |
Beyond QSAR, AI is being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties, and for planning more efficient chemical syntheses. acs.orgyoutube.com By integrating AI and ML, researchers can more rapidly navigate the vast chemical space of possible benzothiophene derivatives to identify and optimize promising new therapeutic agents. nih.gov
Q & A
Basic Research Question
- ¹H/¹³C NMR : Characteristic signals include the methyl ester group (δ ~3.8–3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ ~6.5–8.0 ppm). For compound 3 , the tert-butyl group appears as a singlet at δ 1.4 ppm (¹H) and δ 28–30 ppm (¹³C) .
- IR spectroscopy : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and amide N–H (~3300 cm⁻¹) confirm functional groups .
What challenges arise in multi-step syntheses of substituted benzothiophene derivatives, and how can they be addressed?
Advanced Research Question
Multi-step syntheses often face issues with low yields or side reactions . For instance, spirobenzothiophene derivatives (e.g., compound 9a ) require precise control of cyclization conditions to avoid dimerization. Strategies include:
- Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites during intermediate steps .
- Optimization of reaction time/temperature : Prolonged reflux in anhydrous solvents (e.g., CH₂Cl₂) improves yield .
- Chromatographic resolution : Flash chromatography or preparative HPLC separates diastereomers .
How can crystallographic data resolve ambiguities in the ring puckering or stereochemistry of benzothiophene derivatives?
Advanced Research Question
- Software tools : SHELXL refines crystal structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and ring puckering .
- Puckering analysis : Cremer-Pople coordinates quantify non-planar distortions in benzothiophene rings (e.g., amplitude q₂ and phase angle φ for five-membered heterocycles) .
- Twinned data : SHELXL handles twinning via HKLF 5 format for accurate refinement .
How do substituent effects influence the biological activity of benzothiophene-3-carboxylate derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity by increasing electrophilicity at the thiophene core .
- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, as seen in compound 3 .
- Carboxylic acid derivatives : Bioisosteric replacement of ester groups with acids modulates solubility and target binding .
What computational methods are suitable for modeling the electronic properties of benzothiophene derivatives?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict absorption spectra or frontier molecular orbitals .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes) .
- InChI descriptors : Standardize compound representation for cheminformatics databases .
How can stability studies be designed to assess this compound under varying pH and temperature conditions?
Advanced Research Question
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analytical methods : Monitor degradation via HPLC-UV or LC-MS to identify hydrolyzed products (e.g., free carboxylic acids) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
What strategies are effective for synthesizing heterocyclic analogs of this compound?
Advanced Research Question
- Ring expansion : Introduce dioxepine or cyclohexene moieties via Suzuki-Miyaura coupling, as demonstrated in compound 16 .
- Heteroatom substitution : Replace sulfur with oxygen or nitrogen in the benzothiophene core to modulate electronic properties .
- Spirocyclic derivatives : Use tandem cyclization reactions to construct complex architectures (e.g., compound 9a ) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
